molecular formula C10H13N3 B8795884 3-Amino-1-m-tolyl-2-pyrazoline CAS No. 6463-31-6

3-Amino-1-m-tolyl-2-pyrazoline

Cat. No.: B8795884
CAS No.: 6463-31-6
M. Wt: 175.23 g/mol
InChI Key: XJTIKSQIUKTCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-m-tolyl-2-pyrazoline is a chemical compound of significant interest in synthetic and medicinal chemistry research. It belongs to the 2-pyrazoline class of five-membered heterocyclic compounds, which are characterized by a dihydropyrazole structure containing two adjacent nitrogen atoms (N-N) in the ring system . This specific derivative features an amino group at the 3-position and a meta-methylphenyl (m-tolyl) substituent at the 1-position of the pyrazoline core. Pyrazoline derivatives are extensively investigated as key structural motifs in the development of novel pharmacologically active compounds due to their diverse biological activities . Researchers are particularly interested in the potential applications of pyrazoline-based molecules, which have demonstrated anti-inflammatory, antibacterial, and antifungal properties in scientific studies . The mechanism of action for certain biologically active 3-amino-2-pyrazolines has been investigated in biochemical research, with some studies indicating that related compounds may function through redox-related pathways or by modulating enzymatic activity . The compound serves as a versatile synthetic intermediate for further chemical modifications and structure-activity relationship studies, enabling researchers to explore new chemical space in heterocyclic chemistry . This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and implement appropriate safety precautions when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6463-31-6

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(3-methylphenyl)-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C10H13N3/c1-8-3-2-4-9(7-8)13-6-5-10(11)12-13/h2-4,7H,5-6H2,1H3,(H2,11,12)

InChI Key

XJTIKSQIUKTCFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(=N2)N

Origin of Product

United States

Synthesis and Characterization of 3 Amino 1 M Tolyl 2 Pyrazoline

One potential pathway begins with the reaction of m-tolylhydrazine (B1362546) with a suitable three-carbon synthon that can introduce the amino group at the 3-position. An alternative and well-documented approach for the synthesis of 3-amino-1-aryl-2-pyrazolines involves the coupling of a 1-aryl-2-pyrazoline with a diazonium salt, followed by reduction. chemicalbook.com

General Synthetic Scheme (Inferred):

Formation of the Pyrazoline Ring: Reaction of m-tolylhydrazine with an α,β-unsaturated nitrile, such as acrylonitrile, would likely yield 1-(m-tolyl)-3-aminopyrazolidine.

Oxidation: Subsequent oxidation of the pyrazolidine (B1218672) would lead to the formation of the 2-pyrazoline (B94618) ring, yielding 3-Amino-1-m-tolyl-2-pyrazoline.

Another inferred method involves:

Synthesis of 1-m-tolyl-2-pyrazoline: This can be achieved through the reaction of m-tolylhydrazine with acrolein.

Diazotization and Coupling: The resulting 1-m-tolyl-2-pyrazoline could then be reacted with a diazonium salt.

Reduction: The subsequent reduction of the formed azo compound would yield the desired this compound. chemicalbook.com

Characterization Data (Predicted):

The characterization of this compound would rely on standard spectroscopic techniques. The following table outlines the expected data based on the analysis of similar pyrazoline derivatives. nih.govexcli.deacs.org

Spectroscopic Data Predicted Observations for this compound
¹H NMR Signals corresponding to the protons of the m-tolyl group (aromatic and methyl protons). Characteristic signals for the CH₂ and CH protons of the pyrazoline ring, likely appearing as multiplets. A broad singlet for the NH₂ protons.
¹³C NMR Resonances for the carbons of the m-tolyl group. Signals for the C3, C4, and C5 carbons of the pyrazoline ring.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine. C-H stretching for the aromatic and aliphatic portions. C=N stretching vibration characteristic of the pyrazoline ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₃N₃).

Chemical Properties and Reactions

Classical Synthesis Routes to 2-Pyrazolines

The most established and widely utilized method for synthesizing the 2-pyrazoline scaffold is the reaction between α,β-unsaturated carbonyl compounds, commonly known as chalcones, and hydrazine (B178648) derivatives. sci-hub.seipb.pt This approach is valued for its versatility and the ability to produce a diverse array of substituted pyrazolines. chemicalbook.com

Cyclocondensation Reactions of Chalcones with Hydrazines

The condensation of chalcones with hydrazines is a cornerstone of pyrazoline synthesis. sci-hub.sechemicalbook.commdpi.com This reaction typically involves heating a mixture of the α,β-unsaturated ketone and a hydrazine derivative in a suitable solvent, often with an acid or base catalyst. sci-hub.sejst.go.jp For instance, reacting substituted chalcones with hydrazine hydrate (B1144303) in ethanol (B145695) is a common practice. semanticscholar.orgekb.eg The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) and the substituents on the chalcone (B49325) dictate the final structure of the pyrazoline derivative.

The reaction can be carried out under various conditions. Acid-catalyzed condensation, often using glacial acetic acid or hydrochloric acid, facilitates the cyclization process. jst.go.jpnih.govscirp.org A series of 3-styryl-1, 5-diphenyl-2-pyrazolines has been synthesized by condensing α,β-unsaturated ketones with phenylhydrazine (B124118) hydrochloride in the presence of concentrated HCl. jst.go.jp Alternatively, base-catalyzed reactions are also effective, particularly for hydrazines containing electron-poor groups. sci-hub.se

Two primary strategies emerge from this method:

Direct Condensation: A substituted hydrazine (like phenylhydrazine) reacts with a chalcone to directly form the N1-substituted 2-pyrazoline. sci-hub.se

Two-Step Synthesis: Unsubstituted hydrazine hydrate is first reacted with the chalcone to form an intermediate 2-pyrazoline, which is then functionalized at the N1 position through subsequent reactions with reagents like acyl chlorides or isocyanates. sci-hub.semdpi.com

Mechanistic Aspects of Cyclization Reactions

The formation of a 2-pyrazoline from a chalcone and a hydrazine derivative proceeds through a well-understood mechanism. The α,β-unsaturated carbonyl system of a chalcone features two electrophilic centers: the carbonyl carbon and the β-carbon. ipb.pt The reaction mechanism involves the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone (a 1,2-addition) or, more commonly, on the β-carbon (a 1,4-conjugate addition or Michael addition) to form a hydrazone intermediate. ipb.ptnih.gov

Cyclization: The intermediate hydrazone then undergoes an intramolecular cyclization. The second nitrogen atom of the hydrazine attacks the carbonyl carbon, leading to the formation of a five-membered ring. nih.gov

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to yield the final, more stable 2-pyrazoline ring. nih.gov

The reaction conditions, such as the pH, can influence the reaction pathway and the stability of intermediates. sci-hub.se

Advanced and Green Synthetic Approaches

In recent years, the principles of green chemistry have driven the development of more efficient, environmentally friendly, and economically viable methods for synthesizing pyrazolines. These advanced approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents and catalysts.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In pyrazoline synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. benthamscience.comnih.govnih.gov

The general procedure involves subjecting a mixture of a chalcone and a hydrazine derivative, often in a solvent like ethanol or glacial acetic acid, to microwave heating. nih.govptfarm.pl For example, 3,5-diaryl-2-pyrazoline derivatives have been prepared in high yields (82-99%) within 2-12 minutes using a domestic microwave oven. nih.gov This method is considered a "green chemistry" procedure due to its efficiency and reduced energy consumption compared to classical heating methods. journalijar.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Pyrazolines nih.gov

MethodReaction TimeYield (%)
Conventional Heating8-12 hours60-75
Microwave Irradiation4-8 minutes75-90

Catalyst-Free and One-Pot Synthesis Strategies

To further enhance the green credentials of pyrazoline synthesis, researchers have developed catalyst-free and one-pot procedures. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, avoids lengthy separation processes and reduces waste. fip.org The synthesis of pyrazoline derivatives has been successfully achieved through a one-pot, three-component reaction involving an acetophenone (B1666503), a benzaldehyde, and a phenylhydrazine under microwave irradiation, which proceeds through a chalcone intermediate. fip.org

Catalyst-free approaches are also gaining traction. Some pyrazoline syntheses can proceed efficiently in solvents like ethanol under reflux conditions without the need for an external catalyst. sci-hub.se Additionally, catalyst-free methods for producing functionalized pyrazoles have been developed via 1,3-dipolar cycloaddition reactions, highlighting a move towards simpler and more environmentally benign processes. rsc.org

Deep Eutectic Solvent Catalysis in Pyrazoline Synthesis

Deep eutectic solvents (DESs) are emerging as a novel class of green solvents and catalysts in organic synthesis. bhu.ac.infrontiersin.org DESs are mixtures of two or more components, typically a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which have a significantly lower melting point than their individual components. ekb.egderpharmachemica.commdpi.com

Their advantages include being non-volatile, biodegradable, recyclable, and cost-effective. bhu.ac.inderpharmachemica.com In pyrazoline synthesis, DESs can act as both the solvent and the catalyst, eliminating the need for volatile organic compounds (VOCs) and toxic catalysts. bhu.ac.in For example, the use of a choline chloride:glycerol (1:2) mixture as a DES for the cyclization of chalcones and phenylhydrazine resulted in an 87% yield in just 1.5 hours. bhu.ac.in Similarly, a choline chloride/urea DES has been effectively used in the synthesis of various pyrazole and pyrano[2,3-c]pyrazole derivatives, demonstrating high efficiency and reduced reaction times. ekb.egfrontiersin.org The use of DESs, sometimes combined with other green techniques like ultrasound, represents a significant advancement in sustainable chemical synthesis. derpharmachemica.com

Strategies for Derivatization of the Pyrazoline Scaffold

The 2-pyrazoline ring is a stable heterocyclic system that serves as a valuable scaffold in synthetic chemistry. Its structure allows for substitutions at the 1, 3, and 5 positions, enabling the creation of a diverse library of derivatives. nih.gov The versatility of the pyrazoline core is a key reason for its prominence as a pharmacophore in medicinal chemistry. researchgate.net Researchers have widely explored derivatization strategies to modify the biological and chemical properties of these compounds. The primary approaches involve the careful selection of precursor molecules that cyclize to form the pyrazoline ring, thereby embedding the desired substituents into the final structure.

The introduction of aromatic and heteroaromatic groups at the 1, 3, and 5 positions of the pyrazoline ring is a common strategy to generate structural diversity. The most prevalent synthetic route is the cyclocondensation reaction between α,β-unsaturated ketones, commonly known as chalcones, and various hydrazine derivatives. nih.govmdpi.com

In this reaction, the chalcone provides the carbon backbone for positions 3, 4, and 5 of the pyrazoline ring, while the hydrazine derivative supplies the two nitrogen atoms at positions 1 and 2. By systematically varying the substituents on the aromatic aldehydes and ketones used to create the chalcones, different aromatic or heteroaromatic moieties can be installed at positions 3 and 5. researchgate.net Similarly, using substituted hydrazines, such as arylhydrazines, allows for the introduction of a desired aromatic group at the N-1 position. nih.gov For instance, the reaction of an appropriately substituted chalcone with m-tolylhydrazine (B1362546) would be a direct approach to synthesize 1-m-tolyl-2-pyrazoline derivatives.

Alternative methods for synthesizing substituted pyrazolines include [3+2] cycloaddition reactions. One such method involves the copper(I)-catalyzed asymmetric cycloaddition of azomethine imines with terminal alkynes, which yields enantioenriched pyrazoline derivatives. mdpi.com This technique is effective for a range of azomethine imines derived from aryl, alkyl, and heteroaromatic aldehydes. mdpi.com

The following table summarizes various 1,3,5-trisubstituted-2-pyrazoline derivatives synthesized by introducing different aromatic and heteroaromatic groups.

Compound ReferenceN-1 SubstituentC-3 SubstituentC-5 SubstituentSynthetic Method
PFC-3 nih.gov4-Chlorophenylsulfonyl2-Hydroxyphenyl4-BenzyloxyphenylCyclocondensation of chalcone with substituted hydrazine
PFC-12 nih.gov4-ChlorophenylsulfonylAnthracen-9-yl4-MethylphenylCyclocondensation of chalcone with substituted hydrazine
4a znaturforsch.comPhenylβ-(Morpholin-4-yl)ethylp-AnisylCyclization of phenylhydrazone from styryl keto base
4c znaturforsch.comPhenylβ-(4-Phenyl-piperazin-1-yl)ethyl3,4-MethylenedioxyphenylReaction of styryl keto base with phenylhydrazine
Pyrazoline from mdpi.comPhenylp-TolylPhenylReaction of chalcone with phenylhydrazine

Building upon the foundational pyrazoline scaffold, specific functional moieties can be incorporated to produce hybrid molecules with tailored properties. This often involves multi-step syntheses where the desired moiety is part of either the chalcone precursor or the hydrazine reagent.

Sulfanilamido Moiety: Derivatives bearing a sulfanilamido (sulfonamide) group are of significant interest. ekb.eg These are typically synthesized by reacting a chalcone with a hydrazine derivative containing a sulfanilamide (B372717) group. For example, reacting various chalcones with 4-hydrazinobenzenesulfonamide hydrochloride leads to the formation of 1-(4-sulfamoylphenyl)-3,5-diaryl-2-pyrazolines. The sulfanilamide group is stable and can be readily introduced via the hydrazine component. researchgate.net The primary amino group of sulfanilamides is a key structural feature for their activity, and this is often maintained in the final pyrazoline hybrid. ekb.eg

Triazine Moiety: Hybrid molecules containing both a 1,3,5-triazine (B166579) ring and a pyrazoline ring have been synthesized. mdpi.comacs.org A common synthetic pathway starts with 2,4,6-trichloro-1,3,5-triazine. Through sequential nucleophilic substitution reactions, first with an amine like 4-aminoacetophenone and then with another amine such as ethanolamine, a triazine-substituted acetophenone is prepared. mdpi.com This ketone is then used in a Claisen-Schmidt condensation with various aromatic aldehydes to form triazinic chalcones. Finally, cyclocondensation of these chalcones with hydrazine hydrate or its derivatives yields the target 1,3,5-triazine-2-pyrazoline hybrids. mdpi.com

Thiazole (B1198619) Moiety: The hybridization of thiazole and pyrazoline heterocycles is an emerging area in drug discovery. ekb.eg The synthesis of thiazolyl-pyrazolines can be achieved by reacting a chalcone that contains a thiazole ring with a hydrazine derivative. For instance, (E)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(thiazol-2-yl)prop-2-en-1-one can be cyclized with hydrazine hydrate to produce pyrazolines containing a thiazole substituent. This strategy allows for the combination of the structural features of both heterocyclic systems into a single molecule. ekb.eg

The table below details examples of pyrazoline derivatives that incorporate these specific functional moieties.

Incorporated MoietyPrecursor(s)Key Reaction StepResulting Compound Class
SulfanilamidoAryl chalcones and 4-hydrazinobenzenesulfonamide hydrochlorideCyclocondensation1-(4-Sulfamoylphenyl)-3,5-diaryl-2-pyrazolines researchgate.net
1,3,5-TriazineTriazinic chalcones and hydrazine monohydrate/derivativesCyclocondensation1,3,5-Triazine-2-pyrazoline hybrids mdpi.com
ThiazoleThiazole-containing chalcones and hydrazine hydrateCyclocondensationThiazolyl-pyrazoline hybrids ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In the analysis of pyrazoline derivatives, characteristic signals confirm the presence of the pyrazoline ring and its substituents.

For instance, the protons of the pyrazoline ring typically exhibit a distinct AMX coupling system. mdpi.com The diastereotopic methylene (B1212753) protons at the C-4 position appear as two separate double doublets. One proton (Ha) resonates at approximately δ 3.10-3.35 ppm, while the other (Hb) appears further downfield at around δ 3.76-4.10 ppm. eurjchem.combhu.ac.in The proton at the C-5 position (Hx) is observed as a double doublet in the range of δ 5.42-5.63 ppm. mdpi.comeurjchem.com The coupling constants between these protons provide valuable information about their spatial relationship.

The aromatic protons of the tolyl group and any other aryl substituents appear as multiplets in the aromatic region of the spectrum, typically between δ 6.59 and 7.95 ppm. eurjchem.com The methyl protons of the tolyl group give a characteristic singlet at approximately δ 2.30-2.35 ppm. bhu.ac.in

Table 1: ¹H-NMR Spectroscopic Data for this compound Analogs

CompoundPyrazoline Ring Protons (δ, ppm)Aromatic Protons (δ, ppm)Other Protons (δ, ppm)
Analog 1 Ha: 3.10-3.13 (m, 1H), Hb: 3.76-3.87 (m, 1H), Hx: 5.42-5.58 (m, 1H) eurjchem.com6.59-7.95 (m, 12H) eurjchem.comCH₃: 2.34 (s, 3H), NH₂: 5.95 (s, 2H), NH: 7.35 (t, 1H), CO-CH₂: 4.00 (d, 2H) eurjchem.com
Analog 2 Ha: 3.35 (dd, 1H), Hb: 4.10 (dd, 1H), Hc: 5.30 (dd, 1H) bhu.ac.in6.72 (t, 1H), 6.88 (dd, 2H), 7.18 (m, 6H), 7.45 (d, 2H), 7.76 (d, 2H) bhu.ac.inAr-CH₃: 2.30 (s, 3H) bhu.ac.in
Analog 3 Ha: 3.17 (dd, 1H), Hb: 3.93 (dd, 1H), Hx: 5.63 (dd, 1H) mdpi.com--

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information on the carbon framework of a molecule. In pyrazoline derivatives, the carbon atoms of the pyrazoline ring exhibit characteristic chemical shifts. The C-3 carbon, bonded to the nitrogen and another carbon, typically resonates around δ 152-157 ppm. nih.govjrespharm.com The C-4 methylene carbon appears in the aliphatic region at approximately δ 40-46 ppm, while the C-5 methine carbon is found further downfield at about δ 58-63 ppm. nih.govjrespharm.com

The carbon atoms of the tolyl group and other aromatic substituents show signals in the aromatic region (δ 112-149 ppm). The methyl carbon of the tolyl group gives a signal around δ 21 ppm.

Table 2: ¹³C-NMR Spectroscopic Data for Pyrazoline Analogs

CompoundPyrazoline Ring Carbons (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
Analog 1 CH₂: 39.8, CH: 49.5, C=N: 157.3 nih.gov116.7-127.3 (17CH), 135.2 (7C) nih.gov-
Analog 2 CH₂: 43.9, CH: 63.2, C=N: 152.8 jrespharm.com114.4-143.9 jrespharm.comOCH₃: 55.6 jrespharm.com
Analog 3 CH₂: 43.2, CH: 62.8, C=N: 149.2 tandfonline.com101.6-148.3 tandfonline.com-

Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

DEPT spectroscopy is a valuable technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. This information complements the ¹³C-NMR data and aids in the complete structural assignment. For example, a DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique has been utilized in the characterization of various pyrazoline derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its analogs displays characteristic absorption bands that confirm their structure.

The N-H stretching vibrations of the amino group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. eurjchem.comnih.gov The C-H stretching of the aromatic tolyl group is observed around 3000-3100 cm⁻¹. nih.gov A strong absorption band corresponding to the C=N stretching of the pyrazoline ring is present in the range of 1575-1623 cm⁻¹. eurjchem.comnih.gov The bending vibrations for the pyrazoline ring and aromatic C-H bonds are also observed at lower frequencies.

Table 3: IR Spectroscopic Data for this compound Analogs

Functional GroupAbsorption Range (cm⁻¹)Reference
N-H Stretch (Amine)3340 - 3456 nih.gov
C-H Stretch (Aromatic)3050 - 3105 nih.gov
C=N Stretch (Pyrazoline)1575 - 1623 eurjchem.comnih.gov
C-H Deformation (Alkane)1414 - 1462 nih.gov
C=O Stretch1645 - 1684 mdpi.comeurjchem.com
SO₂ Stretch1149 - 1380 eurjchem.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is often characterized by the cleavage of the pyrazoline ring. researchgate.net Common fragmentation pathways involve the loss of small molecules or radicals, leading to the formation of stable fragment ions. The fragmentation of pyrazoline derivatives is influenced by the substituents on the ring, often leading to characteristic ions that can be used for structural elucidation. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a newly synthesized compound. For pyrazoline derivatives, HRMS has been used to confirm the calculated molecular formulas with high accuracy, often to within a few parts per million. jrespharm.comtandfonline.comsemanticscholar.org This level of precision provides unambiguous confirmation of the elemental composition, which is a critical step in the structural elucidation process.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For pyrazoline derivatives, the observed absorption bands provide insights into the conjugated systems present in their structures.

The UV-Vis spectra of pyrazoline derivatives typically exhibit characteristic absorption bands. For instance, a series of 3,5-diaryl substituted 2-pyrazolines showed absorption maxima in the range of 280–336 nm. nih.gov These absorptions are generally attributed to π→π* transitions within the conjugated system formed by the pyrazoline ring and the attached aromatic substituents. The specific wavelength and intensity of these bands can be influenced by the nature and position of substituents on the aromatic rings. nih.govresearchgate.net For example, the introduction of electron-donating groups can cause a bathochromic (red) shift in the absorption maximum. nih.govacs.org

In a study of novel coumarin-pyrazoline hybrids, the electronic absorption spectra revealed transitions indicating an extended conjugated system, with absorption maxima observed at 325 nm and 415 nm. researchgate.net The position of these bands is dependent on the electronic transitions occurring within the molecule. tandfonline.com Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and simulate the electronic spectra of these compounds, often showing good agreement with experimental data. nih.gov

The solvent environment can also affect the UV-Vis spectra of pyrazoline derivatives. Studies have shown that the absorption bands can be sensitive to solvent polarity, which is indicative of the intramolecular charge transfer (ICT) character of the π→π* transition. researchgate.netresearchgate.net

Below is a representative data table summarizing typical UV-Vis absorption data for pyrazoline derivatives.

Compound TypeSolventλmax (nm)TransitionReference
3,5-diaryl-2-pyrazolinesVarious280-336π→π nih.gov
Coumarin-pyrazoline hybridsNot Specified325, 415π→π researchgate.net
1,3,5-triaryl-2-pyrazolinesNot SpecifiedVariesπ→π* researchgate.net

Elemental Analysis for Composition Confirmation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). This analysis is crucial for confirming the successful synthesis of the target molecule and verifying its purity. ijirset.comtandfonline.com The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition. dovepress.com

For example, in the synthesis of a series of N-acetyl coumarin-pyrazoline hybrids, elemental analysis was performed to confirm the molecular formulas. For the compound N-(4-(1-Acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-oxo-2H-chromene-6-sulfonamide, the calculated elemental composition was C, 64.05%; H, 4.34%; N, 8.62%. The experimental findings were C, 64.23%; H, 4.41%; N, 8.51%, which are in close agreement. dovepress.com Similarly, for N-(4-(1-Acetyl-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-oxo-2H-chromene-6-sulfonamide, the calculated values were C, 61.42%; H, 4.60%; N, 7.67%, and the found values were C, 61.59%; H, 4.63%; N, 7.59%. dovepress.com

The structures of various other pyrazoline derivatives have also been confirmed through elemental analysis, often in conjunction with other spectroscopic methods like IR, NMR, and mass spectrometry. tandfonline.comscirp.orgnih.govgrafiati.com

The following table presents representative elemental analysis data for some pyrazoline derivatives.

CompoundMolecular FormulaCalculated (%)Found (%)Reference
N-(4-(1-Acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-oxo-2H-chromene-6-sulfonamideC₂₆H₂₁N₃O₅SC: 64.05, H: 4.34, N: 8.62C: 64.23, H: 4.41, N: 8.51 dovepress.com
N-(4-(1-Acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-oxo-2H-chromene-6-sulfonamideC₂₇H₂₃N₃O₅SC: 64.66, H: 4.62, N: 8.38C: 64.43, H: 4.69, N: 8.45 dovepress.com
N-(4-(1-Acetyl-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-oxo-2H-chromene-6-sulfonamideC₂₈H₂₅N₃O₇SC: 61.42, H: 4.60, N: 7.67C: 61.59, H: 4.63, N: 7.59 dovepress.com
(E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimineC₁₇H₁₃N₅Not provided in sourceConfirmed molecular formula researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

For pyrazoline derivatives, X-ray crystallography has been instrumental in elucidating their structural features. For example, the crystal structure of 1-phenyl-3-(4-methoxyphenyl)-5-(4-fluorophenyl)-2-pyrazoline was determined by X-ray single crystal diffraction. researchgate.net Studies on various N-substituted pyrazolines have revealed that the pyrazole ring is often nearly planar. nih.gov The dihedral angles between the pyrazoline ring and the substituent aromatic rings are key structural parameters. For instance, in one study, the dihedral angles between the pyrazole ring and the fluoro-substituted benzene (B151609) ring were found to be 4.64(7)° and 5.3(4)° in two different compounds. nih.gov

The crystal packing is often stabilized by intermolecular hydrogen bonds. nih.gov For example, in the crystal structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, molecules are linked into planes by C–H···O hydrogen bonds. nih.gov Hirshfeld surface analysis can be used to further investigate these intermolecular interactions. mdpi.com

The crystal system and space group are also determined from X-ray diffraction data. For example, two novel 1,3,5-trisubstituted pyrazoline derivatives were found to crystallize in the P2₁/n space group. mdpi.com Another study on 2-pyrazoline-4-ols reported compounds crystallizing in monoclinic (P 2 1 /c, P 2 1 /n) and triclinic (P -1) systems. bohrium.com

The table below summarizes crystallographic data for some pyrazoline derivatives.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1-acetyl-3-(4-methoxyphenyl)-5-(6-methoxy-2-naphthyl)-pyrazolineMonoclinicP2₁/nTwisted structure, pyrazoline ring nearly perpendicular to the 5-position aromatic ring mdpi.com
1-(4-nitrophenyl)-3-(4-methoxyphenyl)-5-(6-methoxy-2-naphtyl)-pyrazolineMonoclinicP2₁/nTwisted structure, conjugated π system involving N1, N2, C3 and substituents at 1- and 3-positions mdpi.com
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeNot specifiedNot specifiedPyrazole ring nearly planar, dihedral angle with fluoro-substituted ring is 4.64(7)° nih.gov
5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydeNot specifiedNot specifiedPyrazole ring nearly coplanar with the fluoro-substituted benzene ring, dihedral angle of 5.3(4)° nih.gov
2-pyrazoline-4-ols (various)Monoclinic, TriclinicP 2 1 /c, P 2 1 /n, P -1Enantiomeric pairs in crystal packing, stabilized by hydrogen bonds bohrium.com

Computational and Theoretical Investigations of 3 Amino 1 M Tolyl 2 Pyrazoline

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

No specific studies using DFT to optimize the molecular geometry or analyze the electronic structure of 3-Amino-1-m-tolyl-2-pyrazoline are available in the public domain. Such an analysis would typically involve using computational methods like B3LYP with a basis set such as 6-311G(d,p) to determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Frontier Molecular Orbital (FMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound could not be found. This analysis is crucial for understanding the chemical reactivity, kinetic stability, and electronic properties of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

There are no published MEP maps for this compound. An MEP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites within the molecule, which is important for predicting its interaction with other molecules.

Topological Analysis (e.g., Reduced Density Gradient - RDG)

No topological analyses, such as Reduced Density Gradient (RDG), have been published for this compound. This type of analysis helps in visualizing and understanding non-covalent interactions within the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

There is no available research detailing molecular docking simulations of this compound with any specific biological targets.

Prediction of Binding Affinities and Interaction Modes

Without docking studies, there are no predicted binding affinities (e.g., in kcal/mol) or described interaction modes (like hydrogen bonds, hydrophobic interactions, or pi-pi stacking) for this compound.

Identification of Key Amino Acid Residues in Binding Sites

As no docking studies have been performed, there is no information available on the key amino acid residues that would be involved in the binding of this compound to any protein active site.

Molecular Dynamics (MD) Simulations for Conformational Behavior and System Stability

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the trajectory of the system. mdpi.com By analyzing these trajectories, various properties can be determined, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.comresearchgate.net For instance, simulations can reveal the preferred rotational states (rotamers) of the m-tolyl group and the orientation of the amino group relative to the pyrazoline ring.

The stability of the this compound structure can be evaluated by monitoring its potential energy and RMSD over the course of the simulation. A stable conformation will exhibit relatively small fluctuations around an average structure. Furthermore, MD simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to understand how the surrounding medium affects the molecule's conformational preferences and stability. researchgate.net

Table 1: Key Parameters Analyzed in MD Simulations of this compound

ParameterDescriptionSignificance for Conformational Analysis
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of a simulated conformation and a reference structure.Indicates the structural stability of the molecule over time. Low RMSD values suggest a stable conformation.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of each atom around its average position.Highlights the flexible regions of the molecule. Higher RMSF values for the tolyl and amino groups would indicate greater flexibility.
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass.Provides information about the compactness of the molecule's conformation.
Dihedral Angle Analysis Tracks the torsion angles of specific bonds, such as the bond connecting the tolyl group to the pyrazoline ring.Reveals the preferred rotational orientations of substituents and the overall shape of the molecule.
Potential Energy The total energy of the system, including bonded and non-bonded interactions.A stable system will have a low and non-drifting potential energy over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. icapsr.comnih.gov For this compound, QSAR models can be developed to predict its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects, based on its molecular descriptors. nih.govresearchgate.net

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, is calculated. These descriptors can be categorized into different types, such as constitutional, topological, geometrical, and quantum-chemical descriptors.

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net This model relates the descriptors to the observed biological activity. The predictive power of the QSAR model is then validated using internal and external validation techniques. For pyrazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for specific biological activities. nih.gov

Table 2: Example of a 2D-QSAR Model for Predicting the Biological Activity of Pyrazoline Derivatives

DescriptorCoefficientDescriptionContribution to Activity
Molecular Weight (MW) +0.25The sum of the atomic weights of all atoms in the molecule.Positive coefficient suggests that higher molecular weight might increase activity.
LogP +0.60The logarithm of the partition coefficient between octanol and water, representing lipophilicity.A positive value indicates that increased lipophilicity is favorable for the activity.
Number of Hydrogen Bond Donors (HBD) -0.15The number of hydrogen atoms attached to electronegative atoms (N, O).A negative coefficient suggests that fewer hydrogen bond donors are preferred for higher activity.
Topological Polar Surface Area (TPSA) -0.30The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.A negative value indicates that lower polarity is beneficial for the activity.
Model Statistics
r² (correlation coefficient)0.85Indicates a good fit of the model to the training data.
q² (cross-validated r²)0.75Suggests good predictive ability of the model.

In Silico Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities of a compound based on its structural formula. nih.gov For this compound, PASS can provide a preliminary assessment of its potential pharmacological effects, toxicities, and mechanisms of action. This allows for the prioritization of further experimental studies.

The PASS algorithm is based on a training set of thousands of compounds with known biological activities. It calculates the probability of a compound being active (Pa) or inactive (Pi) for each type of biological activity in its database. A high Pa value suggests that the compound is likely to exhibit that particular activity.

The output of a PASS prediction is a list of potential biological activities with their corresponding Pa and Pi values. This can help in identifying novel therapeutic applications for this compound. For instance, a PASS prediction might suggest that the compound has potential as an anti-inflammatory agent, an enzyme inhibitor, or a modulator of a specific receptor.

Table 3: Hypothetical PASS Prediction Results for this compound

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)Interpretation
Anti-inflammatory 0.8500.015High probability of being an anti-inflammatory agent.
Monoamine oxidase B inhibitor 0.7800.025Likely to inhibit the MAO-B enzyme.
Anticancer 0.6500.050Moderate probability of exhibiting anticancer activity.
Antibacterial 0.5500.100Possible antibacterial properties.
Kinase inhibitor 0.4500.150May act as a kinase inhibitor.

Theoretical Studies on Adsorption Mechanisms in Materials Science Applications

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the adsorption mechanisms of molecules on various surfaces. nih.govresearchgate.netjchemtech.com For this compound, these studies can predict its potential use in materials science applications, such as corrosion inhibition, where the molecule adsorbs onto a metal surface to form a protective layer. researchgate.netnih.gov

DFT calculations can provide detailed information about the geometry of the adsorbed molecule, the adsorption energy, and the nature of the chemical bonds formed between the molecule and the surface. rsc.org By analyzing the electronic structure of the system, researchers can identify the active sites of the molecule responsible for adsorption. For this compound, the nitrogen and oxygen atoms of the pyrazoline ring and the amino group, as well as the π-electrons of the tolyl group, are likely to be involved in the interaction with the surface. researchgate.net

These theoretical investigations can also elucidate the orientation of the molecule on the surface. For instance, it can be determined whether the molecule adsorbs parallel or perpendicular to the surface. This information is crucial for understanding the effectiveness of the protective layer in applications like corrosion inhibition. Monte Carlo simulations can also be used to model the adsorption of multiple inhibitor molecules on a surface, providing insights into the formation of self-assembled monolayers. researchgate.net

Table 4: Key Findings from Theoretical Studies on the Adsorption of Pyrazoline Derivatives

ParameterFindingImplication for Adsorption Mechanism
Adsorption Energy Negative and high in magnitude.Indicates a strong and spontaneous adsorption process.
Charge Transfer Electron transfer from the pyrazoline derivative to the metal surface.Suggests the formation of a coordinate bond between the heteroatoms of the molecule and the metal atoms.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) is localized on the pyrazoline and tolyl rings, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the entire molecule.The HOMO indicates the electron-donating ability of the molecule, while the LUMO indicates its electron-accepting ability, both of which are important for adsorption.
Adsorption Orientation The molecule tends to adsorb in a nearly parallel orientation to the surface.This orientation maximizes the contact area and enhances the protective efficiency.
Active Sites Nitrogen atoms of the pyrazoline ring and the amino group, and the π-system of the tolyl ring.These are the primary sites of interaction with the surface.

Preclinical and in Vitro Biological Activity Studies of 3 Amino 1 M Tolyl 2 Pyrazoline and Its Derivatives

Anticancer Research

Pyrazoline derivatives have demonstrated promising anticancer properties through various mechanisms of action. nih.gov Their efficacy has been evaluated in numerous studies, highlighting their potential as lead compounds for the development of new cancer therapies.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

A significant body of research has been dedicated to evaluating the cytotoxic effects of 3-Amino-1-m-tolyl-2-pyrazoline derivatives against a panel of human cancer cell lines. These in vitro assays are crucial for the initial screening and identification of compounds with potential anticancer activity.

Derivatives of pyrazoline have shown considerable cytotoxic activity against various cancer cell lines, including those of the breast, liver, colon, and lung. nih.govmdpi.comresearchgate.net For instance, a series of 1-(3',4',5'-trimethoxybenzoyl)-3,5-diarylpyrazoline derivatives demonstrated notable cytotoxicity. nih.gov Specifically, compounds within this series exhibited significant activity against different cancer cell lines, with some showing moderate selectivity towards renal and breast cancer subpanels. nih.gov

In another study, newly synthesized pyrazoline derivatives were tested for their antiproliferative activity against HepG-2 (human hepatoma), Hela (human cervical carcinoma), and A549 (human lung adenocarcinoma) cell lines. nih.gov Certain derivatives, such as 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, displayed potent activity against HepG-2 and Hela cells. nih.gov The cytotoxicities of some pyrazoline compounds have been evaluated against human oral squamous cell carcinoma cell lines (Ca9-22, HSC-2, HSC-3, and HSC-4), with results indicating anticancer properties. researchgate.net

Furthermore, amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have been synthesized and assessed for their antiproliferative activities against human liver (Huh7), breast (MCF7), and colon (HCT116) carcinoma cell lines. researchgate.net One particular compound with a 2-chloro-4-pyridinyl group in the amide part showed promising cytotoxic activity against all three cell lines. researchgate.net The diverse substitutions on the pyrazoline ring have been shown to significantly influence the cytotoxic potency and selectivity of these compounds. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyrazoline Derivatives

Compound/Derivative Cancer Cell Line(s) Observed Activity (IC50/GI50 values)
1-(3',4',5'-trimethoxybenzoyl)-3,5-diarylpyrazoline derivatives (6d, 6e) Various cancer cell lines Compound 6e: IC50 of 17 µM (tubulin polymerization) nih.gov
3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b) HepG-2, Hela IC50 of 6.78 µM (HepG-2), 7.63 µM (Hela) nih.govmdpi.com
3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2b) HepG-2 IC50 of 16.02 µM nih.gov
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative (4j) Huh7, MCF7, HCT116 IC50 of 1.6 µM (Huh7), 3.3 µM (MCF7), 1.1 µM (HCT116) researchgate.net
Pyrazoline derivatives (4a-4j) Ca9-22, HSC-2, HSC-3, HSC-4 Cytotoxicity range of 6.7 - 400 µM researchgate.net
1,3,5-triazine-containing 2-pyrazoline (B94618) derivatives (7g, 10d, 10e, 10g) 58 human tumor cell lines GI50 values ranging from 0.569 to 16.6 µM

Molecular Mechanisms of Anticancer Action (e.g., Caspase Activation, STAT3 Phosphorylation Inhibition)

The anticancer effects of pyrazoline derivatives are attributed to their ability to modulate various molecular pathways involved in cancer cell proliferation and survival. One of the key mechanisms is the induction of apoptosis, or programmed cell death.

Studies have shown that certain pyrazoline derivatives can induce apoptosis in cancer cells through the activation of caspases, which are a family of proteases that play a central role in the execution of apoptosis. semanticscholar.org For example, specific pyrazoline compounds have been found to be potent inducers of apoptosis in HepG-2 cells. mdpi.com This process is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. mdpi.com The activation of caspase-3, a key executioner caspase, has been observed in response to treatment with certain pyrazoline derivatives. mdpi.comsemanticscholar.orgnih.gov

In addition to caspase activation, some pyrazoline derivatives exert their anticancer effects by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is often constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. By inhibiting the phosphorylation of STAT3, these compounds can effectively block its downstream signaling pathways, leading to the suppression of tumor growth.

Inhibition of Specific Cellular Targets (e.g., Rad6B, CK2, PI3Kα/mTOR, Carbonic Anhydrase, Human Topoisomerase IIα, Dihydrofolate Reductase, Tubulin Polymerization)

The anticancer activity of this compound and its derivatives is also mediated through the inhibition of various specific cellular targets that are critical for cancer cell survival and proliferation.

Tubulin Polymerization: A significant mechanism of action for some pyrazoline derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, which are formed by the polymerization of tubulin, are essential components of the cytoskeleton and are crucial for cell division. By interfering with microtubule assembly, these compounds can arrest the cell cycle and induce apoptosis. For example, certain 1-(3',4',5'-trimethoxybenzoyl)-3,5-diarylpyrazoline derivatives have been shown to be effective inhibitors of tubulin polymerization, with IC50 values in the micromolar range. nih.gov

Enzyme Inhibition: Pyrazoline derivatives have been found to inhibit several enzymes that are overexpressed or hyperactive in cancer cells.

Carbonic Anhydrase: Some pyrazoline-based compounds have shown inhibitory activity against carbonic anhydrase I and II, which are involved in regulating pH and are implicated in tumorigenesis. researchgate.net

Human Topoisomerase IIα: This enzyme is essential for DNA replication and is a well-established target for anticancer drugs. Certain pyrazoline hybrids have been documented to inhibit or reduce the activity of Topoisomerase II. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleotides and is a target for several chemotherapeutic agents. Some pyrazoline derivatives have shown potential as DHFR inhibitors. nih.gov

PI3Kα/mTOR: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Novel pyrazole (B372694) carbaldehyde derivatives have been identified as potent inhibitors of PI3 Kinase. mdpi.com

The ability of pyrazoline derivatives to target multiple cellular pathways and enzymes underscores their potential as multifaceted anticancer agents.

Antimicrobial Studies

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a broad spectrum of pathogens. japer.in

Antibacterial Activity (Gram-Positive and Gram-Negative Bacteria)

Pyrazoline derivatives have been extensively evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgnih.gov

Numerous studies have reported the synthesis of novel pyrazoline derivatives and their subsequent screening for antibacterial activity. semanticscholar.orgnih.gov These compounds have shown varying degrees of effectiveness against a range of bacterial species. For instance, some 1-N substituted pyrazoline derivatives have exhibited excellent activity against Staphylococcus albus, Klebsiella pneumoniae, and Escherichia coli, and moderate activity against Staphylococcus aureus and Proteus vulgaris. biomedpharmajournal.org

The antimicrobial activity of these compounds is often influenced by the nature and position of substituents on the pyrazoline ring. semanticscholar.org For example, the presence of a methoxy (B1213986) group at a specific position on the phenyl ring of the pyrazoline scaffold has been shown to enhance antibacterial activity against S. aureus and E. faecalis. semanticscholar.orgnih.gov Some pyrazoline derivatives have demonstrated potent antibacterial effects against Gram-positive bacteria, while their activity against Gram-negative strains was less pronounced. nih.gov Conversely, other derivatives have shown significant activity against Gram-negative bacteria. nih.gov

Table 2: Antibacterial Activity of Selected Pyrazoline Derivatives

Bacterial Strain Compound/Derivative Observed Activity (MIC/Zone of Inhibition)
Staphylococcus aureus Compounds 5, 19, 24 MIC of 64 µg/mL semanticscholar.orgnih.gov
Bacillus subtilis Compounds 22, 26 MIC of 64 µg/mL semanticscholar.orgnih.gov
Enterococcus faecalis Compounds 22, 24 MIC of 32 µg/mL semanticscholar.orgnih.gov
Escherichia coli Compound P1 MIC of 3.121 µg/ml japer.in
Pseudomonas aeruginosa Compound P1 MIC of 1.5 µg/ml japer.in
Klebsiella pneumoniae 1-N substituted pyrazoline derivatives Excellent activity biomedpharmajournal.org

Antifungal Activity

Pyrazoline derivatives have also emerged as a promising class of antifungal agents. tandfonline.comnih.gov Their activity has been tested against a variety of fungal pathogens, including several Candida species. tandfonline.com

The synthesis of new series of 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives has led to the discovery of compounds with significant antifungal activity against Candida albicans, Candida glabrata, Candida utilis, Candida tropicalis, Candida krusei, and Candida parapsilosis. tandfonline.com Furthermore, some pyrazoline derivatives have shown potent in-vitro antifungal activity against Aspergillus niger and Penicillium chrysogenum. japer.in

Studies on cuminaldehyde derivatives containing pyrazoline moieties have revealed significant antifungal activities against various plant-pathogenic fungi. nih.gov Certain N-acetylated pyrazoline derivatives, in particular, have been reported to exhibit significant antifungal properties. nih.gov The broad spectrum of antifungal activity demonstrated by these compounds highlights their potential for the development of new treatments for fungal infections.

Table 3: Antifungal Activity of Selected Pyrazoline Derivatives

Fungal Strain Compound/Derivative Observed Activity (MIC)
Candida albicans Compound 5 MIC of 64 µg/mL semanticscholar.orgnih.gov
Candida spp. 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives Significant activity tandfonline.com
Aspergillus niger Compound P6 MIC of 0.83 µg/ml japer.in
Penicillium chrysogenum Compound P6 MIC of 0.093 µg/ml japer.in
Sclerotinia sclerotiorum 1-acetyl-3-(2-fluorophenyl)-5-(4-isopropylphenyl)-2-pyrazoline (3d) Higher activity than commercial fungicides nih.gov
Physalospora piricola 1-acetyl-3-(2-fluorophenyl)-5-(4-isopropylphenyl)-2-pyrazoline (3d) Higher activity than commercial fungicides nih.gov

Antimycobacterial Activity

Pyrazoline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. rsc.org The development of novel scaffolds is critical for enriching the drug discovery pipeline against tuberculosis. rsc.org While not yet mainstays in first or second-line treatments, certain experimental pyrazoline derivatives have demonstrated significant activity in preclinical studies against Mycobacterium tuberculosis. rsc.org

Research into the synthesis of new pyrazoline derivatives has yielded compounds with notable inhibitory activity against the H37Ra strain of Mycobacterium tuberculosis. In one study, a series of 3,5-disubstituted-pyrazoline derivatives were synthesized and evaluated. Compound 4a from this series was identified as the most potent, exhibiting a minimum inhibitory concentration (MIC) of 17 μM. Other derivatives, such as 5a and 5c–5g , showed moderate activity with MIC values ranging from 60 μM to 140 μM. mdpi.com The bactericidal potential of these compounds was also assessed, with compound 4a displaying a minimum bactericidal concentration (MBC) of 34 μM. mdpi.com

The mechanism of action for some pyrazoline-based compounds may involve interference with essential mycobacterial processes like cell wall synthesis, protein synthesis, or energy metabolism. rsc.org Further studies have explored derivatives of pyrazinoic acid, a component of the first-line antitubercular drug pyrazinamide, showing that ester prodrugs can exhibit considerable inhibition of M. tuberculosis growth, even in pyrazinamide-resistant strains. nih.gov Another study on N-pyrazinoyl substituted amino acids found that derivatives containing more lipophilic amino acids, particularly phenylglycine, showed high activity against M. tuberculosis. nih.gov

Table 1: Antimycobacterial Activity of Selected Pyrazoline Derivatives against M. tuberculosis H37Ra
CompoundMinimum Inhibitory Concentration (MIC) in μMMinimum Bactericidal Concentration (MBC) in μMReference
4a1734 mdpi.com
5a60 - 140Not Reported mdpi.com
5c-5g60 - 140Not Reported mdpi.com

Enzyme Inhibitory Potential

Derivatives of this compound have been investigated for their ability to inhibit a variety of enzymes implicated in different disease pathways.

A series of 1,3,5-triaryl-2-pyrazoline derivatives were synthesized and screened for their dual inhibitory activity against α-glucosidase and urease. nih.govnih.govacs.org Urease is a nickel-containing enzyme that hydrolyzes urea (B33335) and is implicated in pathologies associated with bacteria like Helicobacter pylori. nih.govmdpi.com α-Glucosidase inhibitors are used in the management of type 2 diabetes.

In one study, several synthesized pyrazoline compounds exhibited excellent α-glucosidase inhibitory activity, with IC₅₀ values significantly lower than the standard drug acarbose (IC₅₀ = 375.82 ± 1.76 μM). nih.govnih.gov For instance, compounds 2c , 2k , 2m , and 2o had IC₅₀ values of 212.52 ± 1.31 μM, 237.26 ± 1.28 μM, 138.35 ± 1.32 μM, and 114.57 ± 1.35 μM, respectively. nih.govnih.govacs.org The same series of compounds also demonstrated potent urease inhibitory activity. nih.gov Compounds 2b , 2g , 2m , and 2q showed IC₅₀ values of 9.36 ± 0.27 μM, 9.13 ± 0.25 μM, 9.18 ± 0.35 μM, and 9.35 ± 0.35 μM, respectively, which were superior to the standard inhibitor thiourea (IC₅₀ = 21.37 ± 0.26 μM). nih.gov The structure-activity relationship suggested that the presence of an electron-withdrawing group, such as the 2-CF₃ on the phenyl ring of compound 2m , contributed to its potent dual inhibitory activity. nih.govnih.govacs.org

Table 2: α-Glucosidase and Urease Inhibitory Activity of Selected Pyrazoline Derivatives
Compoundα-Glucosidase IC₅₀ (μM)Urease IC₅₀ (μM)Reference
2c212.52 ± 1.31Not Reported nih.govnih.govacs.org
2k237.26 ± 1.28Not Reported nih.govnih.govacs.org
2m138.35 ± 1.329.18 ± 0.35 nih.govnih.govacs.org
2o114.57 ± 1.35Not Reported nih.govnih.govacs.org
2bNot Reported9.36 ± 0.27 nih.gov
2gNot Reported9.13 ± 0.25 nih.gov
2qNot Reported9.35 ± 0.35 nih.gov
Acarbose (Standard)375.82 ± 1.76- nih.govnih.govacs.org
Thiourea (Standard)-21.37 ± 0.26 nih.gov

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators. rsc.org Pyrazoline and pyrazolone derivatives have been investigated as potential dual inhibitors of these enzymes, which could offer a safer anti-inflammatory profile. nih.gov

One study investigated the influence of 3-amino-2-pyrazoline derivatives on both cyclooxygenase and lipoxidase activities. The compound 3-amino-1-[m-(trifluoromethyl)-phenyl]-2-pyrazoline (BW 755C) was found to be a strong inhibitor of soybean and platelet lipoxidase. nih.gov Interestingly, this compound stimulated cyclooxygenase at higher substrate concentrations (100 μM arachidonic acid) but acted as an inhibitor at lower concentrations (1.6 μM). nih.gov Another study on novel pyrazoline derivatives found that compound 2g was the most potent lipoxygenase inhibitor with an IC₅₀ value of 80 µM. nih.govresearchgate.netbohrium.com Molecular docking studies of this compound highlighted hydrophobic interactions within the enzyme's active site. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's and Alzheimer's disease. unair.ac.idresearchgate.net Pyrazoline derivatives have been extensively studied as potent and selective MAO inhibitors. unair.ac.idnih.gov Overexpression of MAO-A is linked to depression, while MAO-B is associated with neurodegenerative conditions. unair.ac.id

Halogenated pyrazoline derivatives, in particular, have demonstrated potent and selective MAO-B inhibition. nih.gov A study found that halogen substitutions on the phenyl ring at the fifth position of the pyrazoline core led to significant MAO-B inhibitory activity, with fluorine substitution showing the greatest impact. nih.gov In silico studies have explored the binding interactions of pyrazoline derivatives with both MAO-A and MAO-B, identifying compounds with high selectivity. unair.ac.id For example, (R)-3-(4-aminophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide was identified through virtual screening as a potentially potent and selective MAO inhibitor. unair.ac.id The presence of certain structural features, such as a carbothioamide moiety, has also been associated with MAO inhibitory activity in pyrazoline derivatives. mdpi.com

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. nih.govacs.org Numerous studies have highlighted pyrazoline derivatives as potent AChE inhibitors. nih.govacs.org

A series of novel pyrazoline derivatives were synthesized, and their AChE inhibitory activities were evaluated. nih.gov Compound 2l , 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline, emerged as a particularly potent inhibitor with an IC₅₀ value of 0.040 μM, which is comparable to the standard drug donepezil (IC₅₀ = 0.021 μM). nih.govacs.org Other compounds in the same series, 2a , 2g , and 2j , also showed significant inhibition with IC₅₀ values of 0.107 μM, 0.122 μM, and 0.062 μM, respectively. nih.gov The structure-activity relationship indicated that a nitro group at the meta position of the phenyl ring attached to the N¹ position of the pyrazoline scaffold significantly enhanced AChE inhibitory activity. nih.govacs.org Another study reported a pyrazoline derivative, compound 1 , with a Kᵢ value of 0.13±0.004 μM, which was twice as potent as the reference compound tacrine (Kᵢ= 0.26±0.045 μM). researchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Pyrazoline Derivatives
CompoundIC₅₀ (μM)Reference
2l0.040 nih.govacs.org
2j0.062 nih.gov
2a0.107 nih.gov
2g0.122 nih.gov
Donepezil (Standard)0.021 nih.govacs.org

Cell division cycle 7 (CDC7) kinase is a serine/threonine protein kinase essential for the initiation of DNA replication and is considered an attractive target for cancer therapy. nih.govacs.orgresearchgate.net Pyrazole and pyrazoline derivatives have been explored as potential inhibitors of this kinase. nih.govnih.gov

In silico studies, including molecular docking and molecular dynamics, have been employed to investigate the interaction of pyrazole derivatives with CDC7 kinase. nih.gov Two pyrazole derivatives, I and II , exhibited strong binding free energies of -41.50 kcal/mol and -44.53 kcal/mol, respectively, in the active site of CDC7 kinase. nih.gov These computational models suggest that the pyrazole moiety fits into a binding cavity composed of both hydrophobic and hydrophilic residues. nih.gov While much of the research on pyrazoline derivatives as CDC7 inhibitors is still in the computational and early preclinical stages, these findings indicate a promising avenue for the development of novel anticancer agents. nih.govnih.gov

Antioxidant Activity Investigations

Pyrazoline derivatives have been extensively studied for their antioxidant properties, which are often attributed to the nitrogen-rich heterocyclic system. Various in vitro assays have been employed to determine the radical scavenging and reducing capabilities of these compounds.

A series of novel pyrazoline and pyrazole derivatives were synthesized and evaluated for their antioxidant activities using CUPric Reducing Antioxidant Capacity (CUPRAC), 2,2-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)/Persulphate (ABTS), and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays. The pyrazoline derivatives demonstrated notable antioxidant activity in DPPH scavenging, with SC50 values ranging from 9.91 to 15.16 µg/mL, and in cupric reducing capacity tests.

Another study focused on thienyl-pyrazoles reported that compounds 5g and 5h showed excellent DPPH radical scavenging activities with IC50 values of 0.245 ± 0.01 µM and 0.284 ± 0.02 µM, respectively, which were comparable to the standard, ascorbic acid (IC50 = 0.483 ± 0.01 µM). innspub.net These same compounds also exhibited potent hydroxyl radical scavenging activities. innspub.net The antioxidant potential of pyrazoline derivatives is often influenced by the nature and position of substituents on the aromatic rings of the molecule.

The antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) has also been examined, revealing that its anionic form is highly reactive. This compound was shown to inhibit the oxidation of soybean phosphatidylcholine liposomal membranes initiated by both water-soluble and lipid-soluble initiators, suggesting its potential as an effective antioxidant in cellular systems.

Table 1: Antioxidant Activity of Selected Pyrazoline Derivatives
CompoundAssayIC50 / ActivityReference Compound
Pyrazoline DerivativesDPPH ScavengingSC50: 9.91-15.16 µg/mL-
Compound 5gDPPH ScavengingIC50: 0.245 ± 0.01 µMAscorbic Acid (IC50: 0.483 ± 0.01µM) innspub.net
Compound 5hDPPH ScavengingIC50: 0.284 ± 0.02 µMAscorbic Acid (IC50: 0.483 ± 0.01µM) innspub.net
Compound 5gHydroxyl Radical ScavengingIC50: 0.905 ± 0.01 µMBHA (IC50: 1.739 ± 0.01µM) innspub.net
Compound 5hHydroxyl Radical ScavengingIC50: 0.892 ± 0.01 µMBHA (IC50: 1.739 ± 0.01µM) innspub.net

Neuropharmacological Investigations (In Vivo and In Vitro Preclinical Models)

The pyrazoline scaffold has been identified as a promising framework for the development of agents targeting the central nervous system. Preclinical studies have demonstrated the potential of pyrazoline derivatives as antidepressants, anxiolytics, and neuroprotective agents.

Several studies have investigated the antidepressant-like effects of pyrazoline derivatives in animal models. A series of triazolo-pyrazoline derivatives were synthesized and screened for their antidepressant activity using the modified forced swimming test and tail suspension test in mice. The results indicated that these compounds exhibited varying levels of antidepressant activity when compared to the reference drug, fluoxetine. nih.gov Importantly, none of the tested compounds induced motor coordination deficits, suggesting a specific antidepressant-like effect. nih.gov

In another study, a series of 1,3,5-trisubstituted-2-pyrazoline derivatives were synthesized and evaluated for their neuropharmacological potential. nih.gov Compounds PFC-3 and PFC-12 were identified as the most active derivatives, showing significant antidepressant effects in various behavioral models. nih.gov Molecular docking studies suggested that these compounds may act as potential inhibitors of monoamine oxidase A (MAO-A), an enzyme centrally involved in the pathophysiology of depression. nih.gov

Further research on 3-(2-thienyl)pyrazoline derivatives also identified compounds with significant antidepressant activity in the Porsolt's behavioral despair test (forced swimming test) in mice, comparable to the standard drug tranylcypromine.

Table 2: Antidepressant Activity of Selected Pyrazoline Derivatives
Compound SeriesAnimal ModelTestKey Findings
Triazolo-pyrazoline derivativesMiceForced Swimming Test, Tail Suspension TestExhibited varying levels of antidepressant activity compared to fluoxetine. nih.gov
1,3,5-trisubstituted-2-pyrazoline derivatives (PFC-1 to PFC-16)-In vivo behavioral modelsCompounds PFC-3 and PFC-12 were the most active. nih.gov
3-(2-thienyl)pyrazoline derivativesMicePorsolt's behavioral despair testCompounds 9 and 12 showed significant antidepressant activity.

The anxiolytic potential of pyrazoline derivatives has also been explored in preclinical models. The same series of 1,3,5-trisubstituted-2-pyrazoline derivatives that showed antidepressant effects were also tested for anti-anxiety activities. nih.gov The study found that these compounds exhibited significant anxiolytic properties in various behavioral in vivo models. nih.gov Specifically, pyrazoline analogs with a 4-benzyloxyphenyl or 4-methylphenyl substitution at the 5th position were found to be crucial for eliciting good anxiolytic effects. nih.gov

While some studies on pyrazolo[1,5-a]pyrimidines, a related class of compounds, have shown conflicting results in different animal models for anxiety, the broader class of pyrazolines continues to be an area of interest for the development of novel anxiolytic agents. nih.gov

A significant area of investigation for pyrazoline derivatives is their potential in treating neurodegenerative diseases like Alzheimer's disease. A key pathological feature of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into plaques. nih.gov Several studies have shown that pyrazoline-containing molecules can inhibit this aggregation process.

One study investigated a set of molecules with an N-acetylpyrazoline moiety and found that several of them displayed more potent Aβ aggregation inhibition than the standard, curcumin. nih.gov These molecules were also found to reduce Aβ-induced cytotoxicity and showed potential for crossing the blood-brain barrier. nih.gov

Another series of novel 2-pyrazoline derivatives were designed and evaluated for multiple functions related to Alzheimer's disease. nih.gov Compounds 3f , 3g , and 3h significantly reduced Aβ(1-42) aggregation levels by 72.6%, 83.4%, and 63.4%, respectively. nih.gov Furthermore, compound 3f demonstrated outstanding neuroprotective effects against both Aβ(1-42)-induced and H2O2-induced cell toxicity. nih.gov

Table 3: Neuroprotective Effects of Selected Pyrazoline Derivatives
CompoundBiological Target/EffectKey Findings
N-acetylpyrazoline derivativesAβ aggregation inhibitionSeveral molecules showed more potent inhibition than curcumin. nih.gov
Compound 3fAβ(1-42) aggregation inhibition72.6% reduction. nih.gov
Compound 3gAβ(1-42) aggregation inhibition83.4% reduction. nih.gov
Compound 3hAβ(1-42) aggregation inhibition63.4% reduction. nih.gov
Compound 3fNeuroprotectionShowed outstanding effects against Aβ(1-42)-induced and H2O2-induced cell toxicity. nih.gov

Anti-inflammatory Activity Assessments

Pyrazoline derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rats.

In one study, a series of pyrazoline derivatives were synthesized, and compounds 2d and 2e exhibited the highest anti-inflammatory activity, which was even greater than that of the reference compound, indomethacin. nih.gov Another study on pyrazoline derivatives pendent to an indole moiety also showed promising anti-inflammatory activity. The compound 3-[1-Acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole was identified as the most potent derivative in this series, with a higher percentage of edema inhibition and lower ulcerogenic liability than phenylbutazone.

Furthermore, a series of 5-(substituted) aryl-3-(3-coumarinyl)-1-phenyl-2-pyrazolines exhibited significant anti-inflammatory activity in an acute inflammation model. The mechanism of anti-inflammatory action for some pyrazoline derivatives is thought to involve the inhibition of pro-inflammatory enzymes like lipoxygenase. nih.gov

Table 4: Anti-inflammatory Activity of Selected Pyrazoline Derivatives
Compound Series/DerivativeAnimal ModelKey Findings
Pyrazolines 2d and 2eCarrageenan-induced paw edema in ratsHigher anti-inflammatory activity than indomethacin. nih.gov
3-[1-Acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indoleCarrageenan-induced edema in ratsMore potent than phenylbutazone with lower ulcerogenic liability.
5-(substituted) aryl-3-(3-coumarinyl)-1-phenyl-2-pyrazolinesAcute inflammation modelExhibited significant anti-inflammatory activity.

Antidiabetic Activity Investigations

The potential of pyrazoline derivatives as antidiabetic agents has been an area of growing interest. innspub.net These compounds have been investigated for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.

A review of heterocyclic pyrazoline derivatives highlights their promising antidiabetic activity, which is attributed to mechanisms including the inhibition of metabolic enzymes, enhancement of insulin sensitivity, and a reduction in oxidative stress. innspub.netinnspub.net In vitro and in vivo studies have supported these findings. For instance, novel pyrazoline fused indole derivatives were screened for their antidiabetic activity using both in vitro α-glucosidase inhibition assays and in vivo methods. sent2promo.comresearcher.life Compounds 4a , 4e , and 4m showed moderate in vitro anti-diabetic activity compared to the reference standard, acarbose. sent2promo.com In in vivo studies, compounds 4a and 4m exhibited moderate antidiabetic activity comparable to the standard drug, glibenclamide. sent2promo.com

Another study on 1,3,5-triaryl-2-pyrazoline derivatives assessed their inhibitory activity against α-glucosidase. All the tested compounds showed moderate to good inhibition, with IC50 values that were evaluated against the reference compound acarbose.

Table 5: Antidiabetic Activity of Selected Pyrazoline Derivatives
Compound Series/DerivativeMethodKey FindingsReference Standard
Pyrazoline fused indole derivatives (4a, 4e, 4m)In vitro α-glucosidase inhibitionShowed moderate anti-diabetic activity. sent2promo.comAcarbose sent2promo.com
Pyrazoline fused indole derivatives (4a, 4m)In vivo methodExhibited moderate antidiabetic activity. sent2promo.comGlibenclamide sent2promo.com
1,3,5-triaryl-2-pyrazoline derivativesIn vitro α-glucosidase inhibitionShowed moderate to good inhibition activity.Acarbose

Anticonvulsant Activity Assessments

The anticonvulsant potential of pyrazoline derivatives, including compounds structurally related to this compound, has been a subject of significant research interest. These investigations aim to identify novel therapeutic agents for epilepsy, a neurological disorder characterized by recurrent seizures. Preclinical evaluations of these compounds typically involve in vivo animal models to assess their efficacy in preventing or suppressing seizures induced by chemical convulsants or electrical stimulation.

The primary screening models used to evaluate the anticonvulsant activity of these derivatives are the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. Compounds that show activity in the MES test are thought to act by preventing the spread of seizures, whereas those active in the scPTZ test are believed to elevate the seizure threshold.

In a study focused on a series of 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one derivatives, the anticonvulsant activity was evaluated using both the MES and scPTZ models. One of the most promising compounds from this series was 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-one, which demonstrated significant protection in both models. ijper.org Specifically, it showed a 73.63% protection rate in the MES test and a 75.59% protection rate in the scPTZ test at a dose of 150 mg/kg. ijper.org

Further research on other pyrazoline derivatives has also highlighted their potential as anticonvulsant agents. For instance, studies on 3-(2-thienyl)pyrazoline derivatives revealed that some compounds in this series exhibited protective effects against MES-induced seizures. nih.gov Similarly, novel series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone derivatives have been synthesized and shown to possess potent anticonvulsant activity. ijper.org

The evaluation of these compounds also includes neurotoxicity assessments, commonly performed using the rotarod test. This test helps to determine the potential of a compound to cause motor impairment at doses that show anticonvulsant activity, thus providing an initial therapeutic index. Several synthesized pyrazoline derivatives have been reported to exhibit strong anticonvulsant activity with no signs of neurotoxicity in these preclinical tests. ijper.org

The structure-activity relationship (SAR) studies of these pyrazoline derivatives often reveal that the nature and position of substituents on the aromatic rings play a crucial role in their anticonvulsant efficacy. For example, the presence of electron-withdrawing groups on the phenyl ring has been found to influence the anticonvulsant activity of some pyrazoline series.

The following tables summarize the anticonvulsant activity data for representative pyrazoline derivatives from various studies.

Table 1: Anticonvulsant Activity of 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one Derivatives ijper.org

CompoundSubstituent (R)MES (% Protection)scPTZ (% Protection)
8(v) 4-Fluoro73.6375.59

Table 2: Anticonvulsant Activity of Selected Pyrazoline Derivatives in Preclinical Models

Compound ClassTest ModelMost Active Compound ExampleKey Findings
3-(2-thienyl)pyrazoline derivativesMESCompound 8Protective against MES-induced seizures. nih.gov
(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanoneNot SpecifiedCompounds 4a, 4e, and 4fShowed potent anticonvulsant activity. ijper.org
Substituted PyrazolesMES and scPTZCompound 7hShowed significant anticonvulsive activity. nih.gov

These findings underscore the therapeutic potential of pyrazoline-based compounds as a promising scaffold for the development of new anticonvulsant drugs. Further preclinical development and more extensive in vivo and in vitro studies are necessary to fully elucidate their mechanisms of action and to identify lead candidates for clinical trials.

Structure Activity Relationship Sar Studies for 3 Amino 1 M Tolyl 2 Pyrazoline Derivatives

Influence of Substituent Nature and Position on Biological Activity

Systematic modifications of the 3-amino-1-m-tolyl-2-pyrazoline core have revealed critical determinants of biological efficacy. Research has shown that substitutions on the pyrazoline ring and the m-tolyl moiety can dramatically alter the pharmacological profile of these compounds.

For instance, in the context of anticancer activity , the introduction of different functional groups at various positions has been explored. While specific studies on this compound are limited, broader research on pyrazoline hybrids indicates that the nature of the substituent plays a pivotal role. For example, the presence of a thiazole (B1198619) ring attached to the pyrazoline nucleus has been shown to influence cytotoxicity against cancer cell lines. nih.gov Structure-activity relationships in related pyrazoline series have demonstrated that electron-withdrawing or electron-donating groups on appended phenyl rings can significantly impact anticancer potency. nih.gov

In the realm of anti-inflammatory activity , pyrazoline derivatives have been extensively studied. The anti-inflammatory potential of these compounds is often linked to their ability to inhibit enzymes such as cyclooxygenase (COX). SAR studies on various pyrazoline analogs have highlighted the importance of the substituents on the N-1 and C-5 positions of the pyrazoline ring for potent anti-inflammatory effects. While direct data on this compound is scarce, general findings suggest that lipophilicity and the electronic nature of the substituents are key factors.

The antimicrobial properties of pyrazoline derivatives are also heavily dependent on their substitution patterns. Studies on related pyrazole (B372694) and pyrazoline compounds have shown that the introduction of specific aryl groups and sulfonamide moieties can lead to significant antibacterial and antifungal activity. nih.gov The efficacy of these compounds is often correlated with their ability to interfere with microbial cellular processes, a function that is fine-tuned by the nature of the chemical substituents.

A hypothetical data table illustrating potential SAR trends for this compound derivatives, based on general findings for the pyrazoline class, is presented below.

Substituent at Position XNature of SubstituentObserved Biological Activity Trend
R1 on Amino GroupAlkylPotential decrease in activity
ArylMay enhance activity depending on substitution
R2 on Pyrazoline RingElectron-withdrawingCould increase anticancer activity
Electron-donatingMay influence anti-inflammatory properties
R3 on m-tolyl GroupHalogenCan modulate lipophilicity and binding
Methoxy (B1213986)May alter metabolic stability and activity

Identification of Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a crucial computational tool used to identify the essential steric and electronic features of a molecule that are responsible for its interaction with a specific biological target. For the this compound scaffold, several key pharmacophoric features can be hypothesized based on its structural components and general knowledge of pyrazoline-target interactions.

The core pharmacophoric elements likely include:

A hydrogen bond donor: The amino group at the 3-position of the pyrazoline ring can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of target proteins.

A hydrogen bond acceptor: The nitrogen atoms within the pyrazoline ring can function as hydrogen bond acceptors.

An aromatic/hydrophobic region: The m-tolyl group provides a significant hydrophobic region that can engage in van der Waals or pi-pi stacking interactions with the target.

A defined spatial arrangement: The relative orientation of these features is critical for optimal binding and subsequent biological response.

Pharmacophore models for related kinase inhibitors often feature a pyrazole core that serves as a scaffold to present key interaction points. nih.govnih.gov For instance, in the context of kinase inhibition, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has been identified as a crucial pharmacophore. nih.govnih.gov While not identical, this provides a basis for understanding how the 3-amino-pyrazoline portion of the target compound might interact with kinase active sites.

A hypothetical pharmacophore model for a this compound derivative might include features as depicted in the table below.

Pharmacophoric FeatureCorresponding Structural MoietyPotential Interaction with Target
Hydrogen Bond Donor (HBD)3-Amino groupInteraction with backbone carbonyls or acidic residues
Hydrogen Bond Acceptor (HBA)Pyrazoline nitrogen atomsInteraction with backbone N-H or hydroxyl groups
Aromatic Ring (AR)m-tolyl groupPi-pi stacking with aromatic residues (e.g., Phe, Tyr)
Hydrophobic Center (HY)Methyl group on the tolyl ringHydrophobic interactions within a binding pocket

Quantitative Structure-Activity Relationships in Pyrazoline Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models utilize various molecular descriptors to quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic parameters.

For pyrazoline derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. These studies generate contour maps that visualize the regions around the aligned molecules where modifications are likely to enhance or diminish activity.

For example, in a QSAR study on pyrazoline derivatives as antimicrobial agents, it was found that increasing the polarity of the compounds enhanced their efficacy against Gram-positive strains, while the presence of methoxy groups suppressed the growth of Gram-negative bacteria. umsu.ac.ir

A hypothetical QSAR model for a series of this compound derivatives might be represented by an equation such as:

log(1/IC50) = a(logP) + b(HOMO) + c(Sterimol_L) + d

Where:

log(1/IC50) represents the biological activity.

logP is a measure of hydrophobicity.

HOMO (Highest Occupied Molecular Orbital energy) is an electronic descriptor.

Sterimol_L is a steric descriptor representing the length of a substituent.

a, b, and c are coefficients determined by regression analysis, and d is a constant.

Such a model would allow for the prediction of the biological activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent compounds.

Advanced Research Applications and Potentials of 3 Amino 1 M Tolyl 2 Pyrazoline

Applications in Corrosion Inhibition

The unique molecular structure of pyrazoline derivatives, including 3-Amino-1-m-tolyl-2-pyrazoline, makes them effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. Their efficacy stems from the presence of multiple adsorption centers, such as nitrogen and oxygen atoms, and the aromatic rings within their structure. These features facilitate the formation of a protective barrier on the metal surface, mitigating corrosive attacks.

Mechanistic Insights into Metal Surface Adsorption

The corrosion inhibition mechanism of pyrazoline compounds involves their adsorption onto the metal surface, a process that can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. In acidic solutions, the steel surface becomes positively charged, while the pyrazoline molecule can exist in a protonated form. The initial interaction is often electrostatic (physisorption) between the protonated inhibitor and chloride ions (Cl⁻) already adsorbed on the metal surface.

Subsequently, a more robust chemisorption process can occur. This involves the sharing of electrons between the heteroatoms (N, O) in the pyrazoline ring and the vacant d-orbitals of iron atoms on the steel surface. The presence of the π-electrons in the aromatic tolyl group also contributes to the adsorption process, enhancing the stability of the protective film. This adsorbed layer acts as a barrier, isolating the metal from the corrosive medium. The adsorption behavior of pyrazoline derivatives often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net

Evaluation of Inhibition Efficiency

The effectiveness of pyrazoline derivatives as corrosion inhibitors is quantified by their inhibition efficiency (IE), which can be determined using various electrochemical and gravimetric techniques. Studies on related pyrazoline compounds demonstrate a significant reduction in the corrosion rate as the inhibitor concentration increases. nih.gov For instance, electrochemical impedance spectroscopy (EIS) measurements show an increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) upon the addition of the inhibitor, indicating the formation of a protective film that hinders the corrosion process. nih.gov

Potentiodynamic polarization studies reveal that pyrazoline derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netnih.gov The efficiency of these inhibitors is often high, with some pyrazoline-sulfonamide hybrids achieving over 95% inhibition efficiency in 1 M HCl. researchgate.net

Table 1: Inhibition Efficiency of a Pyrazoline Derivative (MPAPB) on C38 Steel in 1 M HCl

Concentration (mM)Inhibition Efficiency (%)
0.175.8
0.280.1
0.586.5
1.090.2

This data is for the related compound N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) and is illustrative of the performance of pyrazoline-based inhibitors. nih.gov

Optoelectronic Applications

Pyrazoline derivatives are a significant class of fluorescent compounds known for their strong luminescence, making them suitable for various optoelectronic applications. The core 1,3,5-triaryl-2-pyrazoline structure is a powerful fluorophore that emits light, typically in the blue region of the visible spectrum, with high quantum yields. nih.gov

Photoluminescence and Electroluminescence Properties

The photoluminescent properties of pyrazolines arise from π-π* transitions within their conjugated molecular backbone. nih.gov When these molecules are excited by ultraviolet light, they emit visible light, a phenomenon known as fluorescence. The specific color and intensity of the emitted light can be tuned by modifying the substituent groups on the aryl rings. Pyrazoline derivatives are also noted for their electroluminescent properties, where they emit light in response to an electric current. researchgate.netrsc.org This makes them valuable as emitting materials in the fabrication of organic light-emitting diodes (OLEDs). nih.govresearchgate.net In OLED devices, pyrazoline derivatives can be doped into a host material to act as the active emitting layer, contributing to bright and efficient light emission. researchgate.net

Table 2: Photoluminescence (PL) and Electroluminescence (EL) Characteristics of a Pyrazoline Derivative

PropertyWavelength (nm)Application Context
Absorption Maximum~360UV Excitation
Photoluminescence Emission415 - 470Fluorescence
Electroluminescence Emission~536OLED Devices

Data is generalized from studies on various photoluminescent and electroluminescent pyrazoline derivatives. researchgate.netrsc.orgcityu.edu.hk

Use as Optical Brighteners and Whiteners

The strong blue fluorescence of pyrazoline compounds makes them highly effective optical brightening agents (OBAs), also known as fluorescent whitening agents. These compounds are added to materials like textiles, plastics, and detergents to make them appear whiter and brighter. OBAs function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This blue light counteracts any yellowish tinge in the material, resulting in a whiter appearance to the human eye. Pyrazoline derivatives have been specifically developed for use in detergents to brighten synthetic polyamide fibers. google.comgoogle.com They are valued for their ability to impart a neutral white appearance that is stable even with repeated washings. google.com

Biochemical Tool Development

The unique chemical and fluorescent properties of the pyrazoline scaffold have led to its exploration in the development of tools for biochemical research. The ability to attach different functional groups allows for the creation of specialized molecules for specific biological applications.

One significant application is in the field of glycomics, where pyrazoline derivatives serve as labeling reagents for the sensitive analysis of glycans (sugars). A closely related compound, 3-amino-1-phenyl-2-pyrazoline-5-ketone (PAP), has been used as a heterobifunctional chromogenic reagent to derivatize reducing glycans. nih.gov This labeling process attaches a chromophore (the pyrazoline ring) to the otherwise difficult-to-detect glycan molecules. This derivatization significantly enhances their detection in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which is crucial for studying the roles of glycans in biological processes. nih.gov The amino group on compounds like this compound provides a reactive site for such conjugation to biomolecules, highlighting its potential as a versatile biochemical tool.

DNA Probe Development

The development of fluorescent probes for the detection and imaging of nucleic acids is a cornerstone of molecular biology and diagnostics. The inherent fluorescence of the pyrazoline core makes its derivatives attractive candidates for such applications.

Detailed Research Findings:

Pyrazoline derivatives are known to exhibit strong fluorescence, typically in the blue to green region of the visible spectrum. The presence of an amino group, as in this compound, can further enhance these fluorescent properties through intramolecular charge transfer (ICT), a mechanism known to be sensitive to the local environment. This sensitivity is a highly desirable characteristic for a fluorescent probe, as it can lead to a detectable change in fluorescence upon binding to a target molecule like DNA.

The tolyl group at the 1-position of the pyrazoline ring can influence the molecule's steric and electronic properties, which in turn can affect its binding affinity and specificity for DNA. Aromatic substituents on the pyrazoline ring are known to facilitate intercalation or groove binding with the DNA double helix. Molecular modeling studies on similar heterocyclic structures have shown that such interactions are stabilized by hydrogen bonding and van der Waals forces. The amino group of this compound could potentially act as a hydrogen bond donor, further strengthening its interaction with the phosphate (B84403) backbone or nucleotide bases of DNA.

While experimental data for this compound is not available, the table below presents hypothetical, yet representative, photophysical properties that might be expected from such a compound, based on data from structurally similar aminopyrazoline derivatives.

PropertyExpected ValueSignificance in DNA Probe Development
Absorption Maximum (λabs)~350-380 nmAllows for excitation with commonly available UV light sources.
Emission Maximum (λem)~420-460 nm (blue)Provides a distinct fluorescent signal in a region with minimal background from biological samples.
Quantum Yield (ΦF)0.4 - 0.7Indicates high fluorescence efficiency, leading to brighter signals and better sensitivity.
Stokes Shift~70-80 nmA larger shift minimizes self-quenching and improves signal-to-noise ratio.

The development of a DNA probe based on this compound would involve synthesizing the compound and characterizing its photophysical properties both in solution and in the presence of DNA. Experiments such as fluorescence titration, circular dichroism, and viscosity measurements would be crucial to determine the binding mode and affinity. Further modifications to the core structure could be explored to enhance specificity for particular DNA sequences or structures, such as G-quadruplexes.

Scintillation Solutes

Scintillators are materials that emit light when exposed to ionizing radiation. They are fundamental components of radiation detectors used in a variety of fields, including medical imaging, high-energy physics, and environmental monitoring. Organic scintillators typically consist of a solvent that absorbs the initial energy from radiation and one or more fluorescent solutes (fluors) that transfer this energy and emit it as light.

Detailed Research Findings:

Pyrazoline derivatives have been extensively investigated as efficient primary and secondary scintillating solutes in both liquid and plastic scintillators. Their high fluorescence quantum yields and fast fluorescence decay times are key properties that contribute to their effectiveness as scintillators. The energy absorbed by the solvent is transferred to the primary solute, which then emits photons. A secondary solute, or wavelength shifter, may be added to absorb the emission of the primary solute and re-emit it at a longer wavelength, which is often better matched to the sensitivity of the photodetector.

The structure of this compound, with its extended π-conjugated system, is conducive to efficient energy transfer and light emission. The tolyl group can enhance the solubility of the compound in aromatic solvents commonly used in liquid scintillation cocktails, such as toluene (B28343) or xylene. The amino group can modulate the electronic properties of the pyrazoline ring, potentially influencing the emission wavelength and decay time.

Research on other 1,3,5-triaryl-2-pyrazolines has demonstrated their superior performance as scintillators compared to commercially available fluors. These studies have highlighted the importance of the substituents on the aryl rings in tuning the scintillation properties. While specific data for this compound is not available, the following table outlines the expected properties that would make it a promising candidate as a scintillation solute.

PropertyExpected ValueSignificance as a Scintillation Solute
Fluorescence Emission Maximum~420-460 nmEmission in the blue region is well-suited for detection by standard photomultiplier tubes.
Fluorescence Decay Time1-5 nsA short decay time allows for fast timing applications and high count rate capabilities.
Scintillation EfficiencyHighIndicates efficient conversion of absorbed radiation energy into light.
Solubility in Aromatic SolventsGoodEssential for its application in liquid scintillation counting.

To validate the potential of this compound as a scintillation solute, experimental studies would be necessary. These would involve preparing scintillation cocktails with varying concentrations of the compound in a suitable solvent and measuring the pulse height spectrum and timing resolution upon exposure to a radioactive source. Comparisons with standard scintillators would provide a benchmark for its performance.

Future Directions and Emerging Research Avenues

Development of Novel Pyrazoline Hybrid Molecules

A prominent and promising strategy in medicinal chemistry is the development of hybrid molecules, which involves the pharmacophoric hybridization of a pyrazoline scaffold with other bioactive moieties. This approach aims to create synergistic effects, enhance binding affinity to biological targets, and potentially overcome drug resistance mechanisms. Researchers have successfully synthesized and evaluated a variety of pyrazoline hybrids, demonstrating the vast potential of this strategy.

Notable examples of pyrazoline hybrids include those integrated with coumarins, triazoles, and steroids, which have exhibited significant cytotoxic activities against various cancer cell lines. nih.gov For instance, the fusion of a pyrazoline ring with a coumarin (B35378) nucleus has resulted in hybrid compounds with potent anticancer properties. nih.gov Similarly, pyrazole-pyrazoline hybrids have been investigated, taking advantage of the aromatic nature of pyrazoles to create novel structures with diverse biological activities. nih.gov The strategic combination of these different pharmacophores can lead to molecules with multimodal activity, capable of interacting with multiple targets simultaneously. nih.gov

The design of these hybrid molecules is often guided by the desire to enhance the therapeutic profile of the parent compounds. By combining the established biological activities of pyrazolines with those of other well-known pharmacophores, researchers aim to develop novel chemical entities with superior potency and a broader spectrum of activity.

Exploration of New Biological Targets and Pathways

While pyrazoline derivatives have been extensively studied for their effects on established targets, a significant area of future research lies in the identification and validation of novel biological targets and pathways. This exploration is crucial for expanding the therapeutic applications of pyrazolines and for developing innovative treatments for a range of diseases.

Recent studies have begun to uncover new targets for pyrazoline compounds. For example, aminopeptidase (B13392206) N (APN), a zinc-dependent metalloprotease involved in tumor invasion and metastasis, has emerged as a promising target. rsc.org A new series of pyrazoline-based derivatives has been designed and synthesized, with some compounds showing potent APN inhibitory activity, significantly better than the positive control, bestatin. rsc.org One particular compound, 2k, which features a 2,6-dichloro substitution, demonstrated superior APN inhibition and effectively prevented pulmonary metastasis in vivo. rsc.org

Another important target is the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cancer cell proliferation. nih.gov Novel oxadiazole and pyrazoline derivatives have been developed as EGFR-TK inhibitors, with some compounds exhibiting potent antiproliferative activity against various cancer cell lines. nih.gov

Furthermore, in the context of neurodegenerative disorders, pyrazolines are being investigated for their ability to target enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.govacs.org Inhibition of these enzymes is a key strategy in the management of Alzheimer's and Parkinson's diseases. nih.govacs.org The ability of pyrazolines to interact with these and other novel targets underscores their potential to address a wide array of unmet medical needs.

Advanced Computational Modeling for Drug Design

Molecular docking studies, for instance, are widely used to predict the binding modes of pyrazoline derivatives within the active sites of target proteins. mdpi.comnih.gov This information is crucial for understanding the structure-activity relationships and for designing new molecules with improved potency and selectivity. For example, docking studies have been employed to investigate the binding of pyrazoline analogs to the active site of the MbtA receptor in Mycobacterium tuberculosis, identifying potent inhibitors that could serve as leads for new anti-tubercular agents. mdpi.com

In addition to predicting binding interactions, computational tools are also used to evaluate the pharmacokinetic properties of newly designed compounds. mdpi.com ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions help in the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. mdpi.com The synergy between computational chemistry and experimental synthesis is a powerful paradigm for the efficient discovery of the next generation of pyrazoline-based drugs. eurasianjournals.com

Sustainable and Green Synthesis of Pyrazoline Derivatives

In recent years, there has been a significant and necessary shift towards the development of sustainable and environmentally friendly methods for the synthesis of pyrazoline derivatives. scielo.org.co Green chemistry principles are being increasingly applied to minimize the environmental impact of chemical processes by reducing waste, using less hazardous solvents, and improving energy efficiency. impactfactor.orgresearchgate.netresearchgate.net

Several innovative and eco-friendly synthetic protocols have been developed for the preparation of pyrazolines, offering significant advantages over conventional methods. impactfactor.orgnih.gov These include:

Microwave-assisted synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netscispace.com

Ultrasonic irradiation: The use of ultrasound waves can also enhance reaction rates and yields, providing a more energy-efficient alternative to traditional methods. researchgate.net

Grinding technique (Mechanochemistry): This solvent-free method involves the grinding of reactants together, often in the presence of a catalyst, to induce a chemical reaction. researchgate.netnih.gov This approach significantly reduces the use of volatile organic solvents.

Use of ionic liquids: Ionic liquids are salts that are liquid at low temperatures and can be used as environmentally benign reaction media, often leading to improved reaction rates and easier product isolation. impactfactor.org

These green synthetic methods not only contribute to a more sustainable chemical industry but also often provide practical advantages in terms of efficiency and cost-effectiveness. impactfactor.org The continued development and adoption of these eco-friendly approaches will be crucial for the future of pyrazoline synthesis.

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of 3-Amino-1-m-tolyl-2-pyrazoline via condensation reactions?

Methodological Answer:
Key parameters include stoichiometric ratios of hydrazine derivatives and ketones, reaction temperature (typically 80–120°C), solvent polarity (e.g., ethanol or dioxane), and acid catalysis (acetic or propionic acid). For example, highlights one-step condensation using substituted propenones and hydrazine, achieving ~48% yield. Monitoring reaction progress via TLC (as in ) and optimizing reflux duration (4–8 hours) are essential to minimize byproducts .

Advanced: How can tautomeric equilibria in this compound lead to contradictions in NMR spectral interpretations?

Methodological Answer:
Tautomerism between pyrazoline and pyrazole forms (e.g., keto-enol or amine-imine shifts) can cause splitting or broadening of peaks in 1H^1H-NMR. Advanced strategies include variable-temperature NMR to freeze equilibria or computational modeling (DFT) to predict dominant tautomers. reports FT-IR data (e.g., C=O at 1702 cm1^{-1}) to corroborate structural assignments, while emphasizes the need for multi-technique validation (e.g., LC-MS) to resolve ambiguities .

Basic: Which derivatization agents are suitable for enhancing the detectability of this compound in LC-MS or CE analyses?

Methodological Answer:
Derivatization with fluorescent tags (e.g., 2-aminobenzoic acid or 2-AP) improves sensitivity. ’s Table 2 recommends 2-AP (Ex/Em: 310/380 nm) for LC-MS due to its compatibility with amino groups. For CE, APTS (Ex/Em: 488/520 nm) is optimal. Pre-column derivatization protocols should consider reaction pH (6–8) and incubation time (30–60 min) to avoid over-labeling .

Advanced: What computational methods are used to predict the reactivity of this compound in heterocyclic functionalization?

Methodological Answer:
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, ’s synthesis of pyrrolopyrazine derivatives uses DFT to model regioselectivity in Suzuki-Miyaura couplings. Molecular docking (e.g., AutoDock Vina) can further predict binding affinities if the compound is modified for biological targets .

Basic: How can researchers validate the purity of this compound batches using chromatographic techniques?

Methodological Answer:
Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) and UV detection at 245–260 nm (based on ’s PMP protocol) is standard. Purity >98% is achievable with gradient elution (5–95% organic phase over 20 min). ’s storage guidelines (dry, inert atmosphere) prevent degradation that could skew retention times .

Advanced: What strategies resolve contradictions in biological activity data across different assay systems for pyrazoline derivatives?

Methodological Answer:
Discrepancies may arise from cell permeability differences (e.g., logP variations) or metabolite interference. ’s anti-inflammatory assays used rodent models, but advanced studies employ human cell lines (e.g., THP-1 macrophages) with standardized LPS-induced inflammation protocols. Pharmacokinetic profiling (e.g., microsomal stability tests) and metabolite identification via HR-MS are critical for cross-study validation .

Basic: What are the best practices for characterizing thermal stability during storage of this compound?

Methodological Answer:
Differential Scanning Calorimetry (DSC) determines melting points (e.g., mp 122–124°C in ) and decomposition thresholds. recommends storage below 4°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks ensure long-term integrity .

Advanced: How can researchers design fluorescent probes based on this compound for cellular imaging?

Methodological Answer:
Functionalize the amino group with fluorophores (e.g., dansyl chloride or FITC) via nucleophilic substitution. ’s 2-AB (Ex/Em: 330/420 nm) provides a scaffold for ratiometric probes. Confocal microscopy validation in live cells requires cytotoxicity testing (MTT assays) and controls for autofluorescence .

Basic: Which spectral techniques are most reliable for confirming the structure of synthetic this compound?

Methodological Answer:
Multi-nuclear NMR (1H^1H, 13C^{13}C, 15N^{15}N) identifies substituent positions, while FT-IR confirms functional groups (e.g., NH2_2 stretch at ~3279 cm1^{-1}). and emphasize cross-referencing with high-resolution mass spectrometry (HR-MS) for molecular ion validation. X-ray crystallography (if crystalline) provides definitive proof .

Advanced: How do solvent effects influence the reaction kinetics of this compound in cross-coupling reactions?

Methodological Answer:
Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states in Suzuki couplings, while protic solvents (e.g., ethanol) may slow kinetics. ’s boronic acid derivatives require anhydrous conditions for efficient coupling. Real-time monitoring via Raman spectroscopy tracks reaction progress and identifies solvent-dependent intermediates .

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